Cas no 2092089-13-7 ((4-amino-2-bromo-5-chlorophenyl)(imino)(propan-2-yl)-lambda6-sulfanone)
(4-amino-2-bromo-5-chlorophenyl)(imino)(propan-2-yl)-lambda6-sulfanone Chemical and Physical Properties
Names and Identifiers
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- INDEX NAME NOT YET ASSIGNED
- (4-amino-2-bromo-5-chlorophenyl)(imino)(propan-2-yl)-lambda6-sulfanone
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- Inchi: 1S/C9H12BrClN2OS/c1-5(2)15(13,14)9-4-7(11)8(12)3-6(9)10/h3-5,13H,12H2,1-2H3
- InChI Key: OZVYPOGNOQDHSX-UHFFFAOYSA-N
- SMILES: O=S(C(C)C)(C1C(Br)=CC(N)=C(Cl)C=1)=N
Experimental Properties
- Density: 1.67±0.1 g/cm3(Predicted)
- Boiling Point: 392.7±52.0 °C(Predicted)
(4-amino-2-bromo-5-chlorophenyl)(imino)(propan-2-yl)-lambda6-sulfanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-308998-1g |
(4-amino-2-bromo-5-chlorophenyl)(imino)(propan-2-yl)-lambda6-sulfanone |
2092089-13-7 | 1g |
$0.0 | 2023-09-05 | ||
| Enamine | EN300-308998-1.0g |
(4-amino-2-bromo-5-chlorophenyl)(imino)(propan-2-yl)-lambda6-sulfanone |
2092089-13-7 | 1.0g |
$0.0 | 2023-02-26 |
(4-amino-2-bromo-5-chlorophenyl)(imino)(propan-2-yl)-lambda6-sulfanone Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on (4-amino-2-bromo-5-chlorophenyl)(imino)(propan-2-yl)-lambda6-sulfanone
Recent Advances in the Study of (4-amino-2-bromo-5-chlorophenyl)(imino)(propan-2-yl)-lambda6-sulfanone (CAS: 2092089-13-7)
The compound (4-amino-2-bromo-5-chlorophenyl)(imino)(propan-2-yl)-lambda6-sulfanone (CAS: 2092089-13-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel sulfonamide derivatives, which are known for their broad-spectrum biological activities. The presence of the lambda6-sulfanone moiety, in particular, has been associated with enhanced stability and bioavailability, making it a promising scaffold for drug development. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to characterize the compound and confirm its structural integrity.
In vitro studies have demonstrated that (4-amino-2-bromo-5-chlorophenyl)(imino)(propan-2-yl)-lambda6-sulfanone exhibits moderate inhibitory activity against several enzymes implicated in inflammatory and neoplastic diseases. Notably, its interaction with specific protein targets has been elucidated through molecular docking simulations, revealing potential binding sites that could be exploited for therapeutic purposes. These findings suggest that the compound may serve as a lead structure for the development of new anti-inflammatory or anticancer agents.
Further investigations into the pharmacokinetic properties of the compound have shown favorable absorption and distribution profiles in preclinical models. However, challenges remain in optimizing its metabolic stability and minimizing potential off-target effects. Ongoing research is exploring structural modifications to enhance its efficacy and safety, with preliminary results indicating promising avenues for improvement.
In conclusion, (4-amino-2-bromo-5-chlorophenyl)(imino)(propan-2-yl)-lambda6-sulfanone represents a compelling area of study in medicinal chemistry. Its unique structural features and biological activities position it as a valuable candidate for further drug development. Future research should focus on elucidating its mechanism of action in greater detail and advancing it through the drug discovery pipeline. This brief underscores the importance of continued investment in the exploration of novel chemical entities like this one, which hold the potential to address unmet medical needs.
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